![molecular formula C15H16N4O4S B2403324 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide CAS No. 1798524-17-0](/img/structure/B2403324.png)
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings.
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The benzofuran component consists of a fused benzene and furan ring.Chemical Reactions Analysis
Imidazole has been used in various chemical reactions due to its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
1-Methylimidazole, a derivative of imidazole, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molecular weight of 82.10 g/mol, a density of 1.03 g/cm^3, a melting point of -6 °C, and a boiling point of 198 °C .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
Imidazole derivatives often play a crucial role in drug discovery. This compound’s unique structure may contribute to its potential as a pharmaceutical agent. Researchers are investigating its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. Further studies are needed to explore its therapeutic applications, including potential antiviral, antibacterial, or anticancer properties .
Catalysis and Organic Synthesis
Imidazoles serve as versatile catalysts in organic reactions. This compound could participate in various transformations, such as C–C bond formation, oxidation, or reduction. Researchers might explore its catalytic activity in specific reactions, aiming for greener and more efficient synthetic routes .
Materials Science and Nanotechnology
Functional materials based on imidazole derivatives find applications in sensors, membranes, and electronic devices. Investigating the self-assembly behavior of this compound could lead to the development of new materials with tailored properties. Researchers might explore its role in nanosheets, thin films, or hybrid materials .
Biofuels and Bioproducts
Imidazoles have relevance in biomass conversion and biofuel production. Researchers could explore whether this compound enhances the pretreatment, hydrolysis, or saccharification of carbohydrates. Its potential as a catalyst or co-catalyst in biofuel synthesis warrants investigation .
Antioxidant and Antimicrobial Properties
Some imidazole-containing compounds exhibit antioxidant and antimicrobial activities. Researchers have synthesized similar derivatives and evaluated their potential. For instance, compounds with a similar structure showed good scavenging potential, comparable to ascorbic acid .
Gas Separation and Membranes
Considering its structural features, this compound might find applications in gas separation processes. Researchers could explore its use in zeolitic imidazolate frameworks (ZIFs) or other membrane materials. Investigating its selectivity and permeability could lead to advancements in gas separation technology .
Mechanism of Action
The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-19-9-14(17-10-19)24(21,22)18-7-6-16-15(20)13-8-11-4-2-3-5-12(11)23-13/h2-5,8-10,18H,6-7H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPFOSMTKQJFOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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